Ethyl 2-bromothiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-bromothiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate in a solvent-free condition. This is followed by a diazotization reaction using DMSO and sodium nitrite at high temperatures, and finally saponification in potash-methanol solvent to yield the desired product. This method showcases the compound's accessibility through relatively straightforward synthetic steps, highlighting its adaptability in organic synthesis (Zhou Zhuo-qiang, 2009).
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromothiazole-4-carboxylate has been characterized extensively through spectroscopic methods including FTIR, NMR, and X-ray diffraction techniques. Density Functional Theory (DFT) calculations, alongside experimental data, provide insights into the molecular geometry, electronic distribution, and hydrogen bonding sites, highlighting the compound's structural characteristics and stability (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl 2-bromothiazole-4-carboxylate participates in a variety of chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity with different nucleophiles such as N-, S-, O-, and P-nucleophiles leads to the formation of various substituted products, demonstrating its versatility as a synthetic intermediate. Its chemical properties are pivotal in the synthesis of compounds with potential technological and medicinal applications (Yu. O. Remizov et al., 2015).
Scientific Research Applications
Ethyl 2-bromothiazole-4-carboxylate derivatives can be used as building blocks for synthesizing tri- and tetra-cyclic heterocycles, particularly through radical cyclization onto azoles. These compounds are valuable in organic synthesis, including solid phase resins (Allin et al., 2005).
Some analogs of Ethyl 2-substituted-aminothiazole-4-carboxylate exhibit potential anticancer activity. For example, Ethyl 2[3(diethylamino)-propanamido]-thiazole-4-carboxylate has shown promising results in this area (El-Subbagh et al., 1999).
Ethyl 2-arylthiazole-5-carboxylates demonstrate photophysical properties and the ability to activate singlet oxygen. These properties are attributed to transitions from the HOMO to the LUMO+1 orbital, which is significant for applications in material sciences and photophysics (Amati et al., 2010).
The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate with 5,5-dimethyl-1,3-dioxanyl has been explored for transforming functionalized isoxazole AMPA analogs into homologated methyl esters, providing insights into novel synthetic pathways (Zhou & Natale, 1998).
Novel methods for synthesizing thienopyranones and thienopyranones from related bromothiophene carboxylic acids have been developed, indicating potential applications in organic synthesis and pharmaceutical research (Ames & Ribeiro, 1975).
Ultrasonic and thermal mediated aminolysis has been used to synthesize novel 2-amino-1,3-thiazole-5-carboxylates in high yield, which opens up possibilities for new drug discovery and the synthesis of unique compounds (Baker & Williams, 2003).
2-Substituted 6-bromo-3-methylthiazolo[3,2a]benzimidazole derivatives show strong immunomodulatory and anticancer activities, with specific cytotoxicity against colon carcinoma cells (Abdel‐Aziz et al., 2009).
Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates have been synthesized with potential for further pharmaceutical applications (Ge et al., 2006).
Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives exhibit significant nonlinear optical properties, indicating their relevance in technological applications (Haroon et al., 2019).
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective equipment (gloves, goggles, etc.), and work in a well-ventilated area.
- Hazard Information : Avoid inhalation, ingestion, and skin contact. May cause irritation to eyes and skin.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
- Further research could explore the compound’s applications in drug discovery, materials science, or agrochemicals.
- Investigate its reactivity in various synthetic transformations.
properties
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISCQPKKGDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326608 | |
Record name | Ethyl 2-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromothiazole-4-carboxylate | |
CAS RN |
100367-77-9 | |
Record name | Ethyl 2-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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